1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
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Description
1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H27N3O3S2 and its molecular weight is 373.53. The purity is usually 95%.
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Biological Activity
1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tert-butyl group, a piperidine moiety, and a thiophene ring with a sulfonyl substituent, contributing to its reactivity and biological profile.
- Molecular Formula : C₁₅H₂₂N₂O₂S
- Molecular Weight : 286.41 g/mol
- Melting Point : 103-104 °C
- Boiling Point : 336.3 ± 42.0 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is suggested that the thiophene sulfonyl group and the piperidine moiety play crucial roles in its binding affinity and specificity towards enzymes or receptors, particularly lysyl oxidase, which is involved in collagen and elastin cross-linking.
Biological Activities
This compound exhibits various biological activities:
- Lysyl Oxidase Inhibition : The compound has been identified as a potential inhibitor of lysyl oxidase, which may be beneficial in treating conditions associated with excessive collagen deposition, such as fibrosis.
Comparative Biological Activity Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Tert-butyl, piperidine, thiophene-sulfonamide | Lysyl oxidase inhibitor |
5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamine | Piperidine, thiophene, sulfonamide | Anticancer properties |
Thiophene-based ureas | Urea linkage with thiophene | Potential anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of compounds similar to this compound:
- Antimicrobial Activity : A related study showed that thiourea derivatives exhibited significant antibacterial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes . This suggests that the structural components of these compounds may enhance their antimicrobial properties.
- Anticancer Potential : Another investigation into similar urea derivatives revealed broad-spectrum antitumor activity against several cancer cell lines, indicating that modifications in the structure could lead to enhanced efficacy against tumors .
- Inflammatory Response Modulation : Compounds featuring the thiophene ring have been noted for their potential anti-inflammatory effects, which could be relevant in treating inflammatory diseases .
Properties
IUPAC Name |
1-tert-butyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S2/c1-16(2,3)18-15(20)17-10-9-13-7-4-5-11-19(13)24(21,22)14-8-6-12-23-14/h6,8,12-13H,4-5,7,9-11H2,1-3H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXRDTQCDUQLAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.